molecular formula C17H19NO5S B2966833 N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 2034467-91-7

N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2966833
CAS No.: 2034467-91-7
M. Wt: 349.4
InChI Key: PZQJOPJZGSIXRK-UHFFFAOYSA-N
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Description

N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxine core, a thiophene ring, and a hydroxyethoxy side chain, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxine Core: This step involves the cyclization of catechol with ethylene glycol under acidic conditions to form the 1,4-benzodioxine ring.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a Friedel-Crafts acylation reaction using thiophene-2-carbonyl chloride and an aluminum chloride catalyst.

    Attachment of the Hydroxyethoxy Side Chain: The hydroxyethoxy side chain is added via a nucleophilic substitution reaction using 2-chloroethanol and a base such as sodium hydroxide.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an amine, such as ethylenediamine, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The hydroxyethoxy and thiophene groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant and antiseptic.

Uniqueness

N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide stands out due to its unique combination of a benzodioxine core, thiophene ring, and hydroxyethoxy side chain. This structural arrangement provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c19-7-8-21-14(16-6-3-9-24-16)10-18-17(20)15-11-22-12-4-1-2-5-13(12)23-15/h1-6,9,14-15,19H,7-8,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQJOPJZGSIXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC(C3=CC=CS3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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